Metaldehyde-d16
Description
Theoretical Underpinnings of Isotopic Substitution in Analytical and Mechanistic Investigations
The foundation of stable isotope labeling lies in the subtle physical differences between isotopes of the same element. While chemically identical, isotopes possess a different number of neutrons, resulting in a mass variance. lucerna-chem.chwikipedia.org This mass difference is the key to their utility in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgontosight.ai In mass spectrometry, the heavier isotopically labeled compound can be easily distinguished from its unlabeled counterpart, allowing for precise quantification and identification. ontosight.ai
Furthermore, the increased mass of the isotope can influence the vibrational frequencies of chemical bonds. numberanalytics.comlibretexts.org This phenomenon, known as the kinetic isotope effect, can alter the rate of chemical reactions. wikipedia.org A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. acs.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate. This effect is a valuable tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. wikipedia.orgacs.org
The Significance of Deuterated Analogs as Research Tools
Deuterated analogs, compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly significant in research. ontosight.ai Deuterium, being a stable isotope of hydrogen, effectively doubles the mass of the atom without significantly altering its chemical properties. wikipedia.org This makes deuterated compounds excellent internal standards in quantitative analysis. clearsynth.com An ideal internal standard co-elutes with the analyte of interest and has a similar ionization response but a distinct mass, allowing for the correction of variations in sample preparation, injection volume, and instrument response. aptochem.comlcms.cz Deuterated standards are highly effective in this role, leading to more accurate and reliable analytical results. clearsynth.com
Beyond their use as internal standards, deuterated compounds are instrumental in metabolic and pharmacokinetic studies. symeres.comontosight.ai By administering a deuterated drug, researchers can track its metabolic fate, identify its metabolites, and determine its rate of clearance from the body. symeres.comwikipedia.org This information is crucial in the development of new and safer pharmaceuticals. tandfonline.com The kinetic isotope effect can also be leveraged to create "heavy drugs," where deuterium substitution at a metabolic site slows down the drug's breakdown, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. wikipedia.orgresearchgate.net
Contextualization of Deuterated Metaldehyde (B535048) (Metaldehyde-d16) within Isotope-Labeled Compound Applications
This compound is the deuterated analog of metaldehyde, a molluscicide used to control slugs and snails. wikipedia.orgmetoree.com In this compound, all 16 hydrogen atoms of the metaldehyde molecule have been replaced with deuterium. This extensive deuteration makes this compound an invaluable tool, primarily in the field of environmental analysis. hud.ac.uk
Due to concerns about metaldehyde contaminating water sources, highly sensitive and accurate methods are required for its detection. hpst.czgcms.cz this compound serves as an ideal internal standard for the quantitative analysis of metaldehyde in environmental samples, such as drinking water, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). hud.ac.ukopen.ac.ukuitm.edu.my Its use allows for precise quantification even at very low concentrations, helping to ensure water quality and monitor the environmental fate of this pesticide. hud.ac.ukhpst.cz
The application of this compound in these analytical methods exemplifies the critical role of deuterated compounds in modern research. It enables regulatory bodies and environmental scientists to accurately assess the presence of metaldehyde in the environment, contributing to public health and environmental protection. hpst.czd-nb.info
Research Findings on this compound
Recent studies have highlighted the utility of this compound in various analytical methodologies.
Use in Water Analysis
A notable application of this compound is in the monitoring of metaldehyde in raw, process, and potable waters. Research has demonstrated the development of robust and sensitive methods using direct aqueous injection on an Agilent 6490 LC/MS/MS system, with this compound as the internal standard. This method achieves a low limit of detection and high accuracy for metaldehyde quantification. hpst.cz The table below summarizes the performance data for metaldehyde analysis using this method.
| Water Type | % Recovery | % Standard Deviation |
| Clean Hard Water | 97.62 | 4.99 |
| Clean Soft Water | 98.08 | 3.97 |
| Raw Water | 96.08 | 5.16 |
| Data from a study on monitoring metaldehyde in water. hpst.cz |
Another study developed an improved method for measuring metaldehyde in surface water using LC-MS/MS, again employing this compound as the internal standard. This method achieved low limits of quantification for both tap and river water. port.ac.uk
Mass Spectrometry Data
In mass spectrometry analysis, this compound exhibits a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. In one study using paper spray mass spectrometry, the sodiated molecular ion [M+Na]⁺ of metaldehyde was observed at m/z 199, while the sodiated molecular ion of this compound was detected at m/z 215. researchgate.net The ion transitions for this compound in multiple reaction monitoring (MRM) mode for GC-MS/MS analysis have also been defined. gcms.cz
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metaldehyde | 89.0 | 45.1 |
| 89.0 | 29.1 | |
| This compound | 98.1 | 50.1 |
| 98.1 | 46.1 | |
| MRM transitions used in GC-MS/MS analysis. gcms.cz |
Properties
CAS No. |
1219805-73-8 |
|---|---|
Molecular Formula |
C₈D₁₆O₄ |
Molecular Weight |
192.31 |
Origin of Product |
United States |
Synthesis Methodologies for Deuterated Metaldehyde Metaldehyde D16
Strategies for Deuterium (B1214612) Incorporation into Organic Molecules
The critical step in synthesizing Metaldehyde-d16 is the efficient and selective incorporation of deuterium into its acetaldehyde (B116499) precursor. Various strategies have been developed for the deuteration of organic molecules, particularly aldehydes.
The direct precursor for this compound is acetaldehyde-d4 (B137916). The synthesis pathway involves two primary stages:
Deuteration of Acetaldehyde: Standard acetaldehyde is converted into acetaldehyde-d4. This is the key isotopic labeling step where hydrogen atoms are replaced by deuterium.
Cyclic Polymerization: The resulting acetaldehyde-d4 is then subjected to polymerization under controlled acidic conditions to form the cyclic tetramer, this compound. smolecule.comgoogle.com This polymerization is typically a cationic process carried out at low temperatures. google.comgoogle.com
The feasibility of synthesizing metaldehyde (B535048) in situ under environmental conditions has been investigated, but laboratory experiments suggest that it requires specific catalytic conditions, including an abundance of the acetaldehyde reagent and acidic catalysts at low temperatures. core.ac.uk
Modern organic synthesis offers several catalytic methods for the deuteration of aldehydes. Among the most effective is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.govresearchgate.net
NHC catalysis facilitates a hydrogen-deuterium exchange (HDE) reaction at the formyl position (C-1) of aldehydes. nih.gov The mechanism involves the reaction of the aldehyde with the NHC in the presence of deuterium oxide (D₂O), which serves as the deuterium source. nih.govthieme-connect.com This reaction reversibly forms a deuterated Breslow intermediate. nih.govacs.org The use of a large excess of D₂O drives the reaction toward the formation of the desired C-1 deuterated aldehyde. nih.gov This method is notable for its mild reaction conditions and applicability to a wide range of aldehydes, including aryl, alkyl, and alkenyl types. nih.govgoogle.com
Key features of the NHC-catalyzed deuteration include:
High Efficiency: The process achieves high to excellent levels of deuterium incorporation, often between 95-99%. nih.gov
Broad Substrate Scope: It is effective for structurally diverse aldehydes, including complex molecules and pharmaceutical compounds. nih.gov
Operational Simplicity: It uses D₂O, an inexpensive and safe deuterium source. nih.gov
To mitigate the formation of by-products like benzoin (B196080) condensation products, especially with reactive substrates, catalytic amounts of phenyl boronic acid can be added to stabilize key intermediates. researchgate.netacs.org Besides NHC catalysis, a photoredox catalytic, visible-light-mediated radical approach has also been developed for H/D exchange at formyl groups. acs.org
| Aldehyde Type | Catalyst System | Deuterium Source | Typical D-Incorporation (%) | Key Findings |
|---|---|---|---|---|
| Aromatic Aldehydes | NHC/Base | D₂O | 95-99% | Reaction conditions (catalyst, temperature, solvent) are substrate-dependent. nih.gov |
| α,β-Unsaturated Aldehydes (Enals) | NHC/Base | D₂O | 96-99% | Highly efficient deuteration at the C-1 position. nih.gov |
| Aliphatic Aldehydes | NHC/Base | D₂O | Variable | Can lead to deuteration at the α-position as well, which may require a subsequent selective de-deuteration step. nih.gov |
| Complex/Functionalized Aldehydes | NHC/Base | D₂O | 96-98% | Effective for late-stage deuteration of structurally complex molecules. nih.gov |
Deuterium exchange in aldehydes is fundamentally based on the acidity of the α-hydrogens. libretexts.orglibretexts.org The process can be catalyzed by either acid or base.
Acid-Catalyzed Exchange: In the presence of an acid catalyst (like DCl in D₂O), the aldehyde undergoes tautomerization to form an enol intermediate. The reformation of the keto tautomer can incorporate a deuterium atom at the α-position from the deuterated solvent (D₃O⁺). libretexts.org
Base-Catalyzed Exchange: A base removes an α-hydrogen to form an enolate ion. This ion is then protonated (or in this case, deuterated) by the solvent (D₂O). rsc.org
For acetaldehyde, studies have shown that deuterium exchange occurs during the aldol (B89426) condensation in D₂O solutions. rsc.orgrsc.org The rate of this exchange is linked to the rate of ionization (the formation of the enolate). rsc.org By using an excess of D₂O, the exchange process can be driven to completion, resulting in the replacement of all acidic α-hydrogens with deuterium to form acetaldehyde-d4. libretexts.org
Catalytic Approaches for Deuteration (e.g., NHC catalysis for C-1 deuterated aldehydes[19])
Post-Synthetic Purification and Isotopic Enrichment Assessment
Following the synthesis, rigorous purification and analysis are required to isolate this compound and verify its isotopic purity and structural integrity.
Standard chromatographic techniques are employed to purify the synthesized deuterated compounds. ansto.gov.au These methods include:
Column Chromatography: Often used for initial purification to remove catalysts and major impurities. thieme-connect.com
Flash Chromatography: A faster version of column chromatography. ansto.gov.au
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high chemical purity. ansto.gov.au
It is important to note that isotopic mixtures, such as those with incomplete deuteration, can be challenging to separate using common purification techniques due to their very similar physical properties. nih.govmarquette.edu Therefore, achieving high isotopic enrichment during the synthesis step is crucial.
A combination of spectroscopic methods is essential for the comprehensive characterization of this compound. rsc.org These techniques confirm the molecular structure, determine the level of deuterium incorporation, and identify the positions of the deuterium atoms. ansto.gov.auansto.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the positions of the deuterium labels and assessing isotopic purity. rsc.org
Proton (¹H) NMR: This technique is used to verify the structure and can indicate the extent of deuteration by the disappearance or reduction of proton signals at specific positions. sigmaaldrich.com
Deuterium (²H) NMR: For highly deuterated compounds, ²H NMR is particularly valuable. sigmaaldrich.com It allows for the direct detection and integration of deuterium signals, providing a quantitative measure of deuterium enrichment at each labeled site. sigmaaldrich.comnih.gov
This dual-pronged analytical strategy, combining MS and multi-nuclear NMR, provides a definitive assessment of the isotopic enrichment and structural integrity of the final this compound product. rsc.organsto.gov.au
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Mass Spectrometry (MS) | Overall isotopic enrichment, molecular weight confirmation, and distribution of isotopologues. rsc.organsto.gov.au | Confirms the mass shift from 176 amu (protio) to 192 amu (deuterated). researchgate.net |
| Proton (¹H) NMR | Structural verification and disappearance of proton signals at deuterated sites. sigmaaldrich.com | Shows the absence of signals corresponding to the methyl and methine protons. |
| Deuterium (²H) NMR | Direct detection and quantification of deuterium incorporation at specific sites. sigmaaldrich.com | Provides quantitative data on the isotopic purity at the CD₃ and CD positions. |
| Carbon-¹³ (¹³C) NMR | Confirms the carbon backbone and structural integrity. ansto.gov.au | Verifies the cyclic ether structure remains intact after deuteration and polymerization. |
Advanced Analytical Applications of Metaldehyde D16
Mass Spectrometry-Based Quantification Methodologies
The unique properties of Metaldehyde-d16 have led to its widespread use in the development and validation of robust mass spectrometry-based methods for the detection and quantification of metaldehyde (B535048) in environmental and biological samples. These methods are crucial for monitoring water quality and conducting forensic investigations.
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
This compound is the internal standard of choice for the analysis of metaldehyde by isotope dilution mass spectrometry (IDMS). hud.ac.ukdaneshyari.com In this approach, a known quantity of this compound is added to a sample prior to extraction and analysis. uitm.edu.myrsc.org Since the deuterated standard behaves almost identically to the non-labeled metaldehyde throughout the sample preparation and analysis process, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. isolife.nl By measuring the ratio of the signal from metaldehyde to that of this compound, an accurate quantification of the metaldehyde concentration in the original sample can be achieved, compensating for variations in extraction efficiency and instrument response. d-nb.infonih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the analysis of metaldehyde, this compound is frequently employed as an internal standard to enhance the accuracy and reliability of quantification. hud.ac.ukd-nb.infonih.gov For instance, in the analysis of drinking water, an LC-MS/MS method using this compound as an internal standard has been optimized for quantitative detection down to 1.25 parts per trillion (ppt), with a detection limit of 0.38 ppt (B1677978). hud.ac.uk Another study describes an improved LC-MS/MS method for surface water analysis that utilizes a methylamine (B109427) mobile phase additive, which, in conjunction with this compound, allows for rapid and sensitive measurements. port.ac.uk This method demonstrated low limits of quantification (LOQ) of 4 ng/L in tap water and 20 ng/L in river water, with recoveries greater than 97%. port.ac.ukresearchgate.net
The use of this compound in LC-MS/MS methods is crucial for mitigating matrix effects, which are a common challenge in environmental analysis. By spiking samples with the deuterated internal standard, variations in signal intensity caused by co-eluting matrix components can be effectively normalized. nih.gov This approach has been successfully applied to various water matrices, including raw, process, and potable waters, ensuring robust and accurate quantification of metaldehyde. hpst.cz
| Parameter | Description | Source |
|---|---|---|
| Internal Standard | This compound | hud.ac.ukd-nb.infonih.gov |
| Instrumentation | Agilent 1200RR LC system coupled to an Agilent 6460 tandem mass spectrometer; Agilent 6490 LC/MS/MS | d-nb.infohpst.cz |
| Extraction | On-line solid-phase extraction (SPE) with Waters Oasis® HLB cartridge | d-nb.info |
| Mobile Phase | 0.1% acetic acid:acetonitrile gradient or 2.5 mM methylamine + 0.05% acetic acid | d-nb.infoport.ac.uk |
| Detection Limit | 0.38 ppt in raw and drinking water; LOQ of 9.0 ng/L | hud.ac.ukd-nb.info |
| Recovery | > 97% in tap and river water | port.ac.ukresearchgate.net |
Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is another cornerstone technique for the analysis of metaldehyde, where this compound plays a vital role as an internal standard. uitm.edu.myrsc.orggcms.cz GC-MS methods often involve an extraction step to isolate metaldehyde from the sample matrix, followed by analysis. For instance, a method for quantifying metaldehyde in water at concentrations below 3 μg/L involves solid-phase extraction (SPE) followed by GC-MS analysis, with this compound added as an internal standard. rsc.org
In a different application, an automated online monitoring system for metaldehyde in water utilized instrument top sample preparation (ITSP), a form of miniaturized SPE, coupled with an Agilent 7000 GC/MS triple quadrupole instrument. gcms.cz This system demonstrated the ability to detect metaldehyde below the regulatory limit of 0.1 µg/L. gcms.cz The use of this compound in this automated method is critical for ensuring the repeatability and reproducibility of the results. gcms.cz The drying step of the ITSP cartridge is a crucial parameter to ensure good recovery of both metaldehyde and this compound. gcms.czlcms.cz Another study details a GC-MS method for detecting metaldehyde in water samples with a limit of detection (LOD) of 0.05 µg/L, where this compound was used as the internal standard. uitm.edu.my
| Parameter | Description | Source |
|---|---|---|
| Internal Standard | This compound | uitm.edu.myrsc.orggcms.cz |
| Instrumentation | Agilent 7000 GC/MS triple quadrupole | gcms.cz |
| Extraction | Solid-Phase Extraction (SPE) with Styrene-divinylbenzene Strata cartridges or automated Instrument Top Sample Preparation (ITSP) | rsc.orggcms.cz |
| Injection | Large volume injection (10 µL) in PTV solvent vent mode | gcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) | gcms.cz |
| Detection Limit | 0.05 µg/L in water; calculated to be 0.002 μg/L in another study | uitm.edu.mylcms.cz |
Direct aqueous injection (DAI) coupled with LC-MS/MS offers a streamlined approach for the analysis of water-soluble compounds like metaldehyde by eliminating the need for time-consuming extraction steps. A robust and sensitive method for the determination of metaldehyde in raw, process, and potable waters has been developed using direct aqueous injection on an Agilent 6490 LC/MS/MS system. hpst.czlabrulez.com This method utilizes this compound as an internal standard to ensure accuracy and precision. hpst.cz
Ambient ionization techniques, such as paper spray mass spectrometry (PS-MS), have emerged as rapid and direct methods for the analysis of analytes in their native environment with minimal sample preparation. In the context of metaldehyde analysis, PS-MS has been successfully employed for the direct detection of residues in water. researchgate.net
In PS-MS analysis, this compound serves as an effective internal standard. core.ac.uk The sodiated molecular ion of deuterated this compound ([M+Na]+) produces a dominant ion peak at m/z 215. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments, including collision-induced dissociation (CID), are used to confirm the identity of the molecular ions and study their fragmentation patterns. researchgate.netresearchgate.net The use of this compound allows for multi-stage MS/MS/MS experiments, which unambiguously confirms the origin of product ions. core.ac.uk The signal intensity ratios of the most abundant MS/MS transitions for metaldehyde and an internal standard are used for quantification, with linear ranges observed from 0.01 to 5 ng/mL. researchgate.net This approach enables the detection of metaldehyde residues in environmental water samples at low concentrations (LOD < 0.1 ng/mL) with a relative standard deviation of less than 10%. researchgate.net
Direct Aqueous Injection Mass Spectrometry Techniques
Method Development and Validation Protocols Utilizing this compound
The development and validation of analytical methods are critical steps to ensure that the method is fit for its intended purpose. This compound plays a crucial role in these protocols, particularly for methods designed to quantify metaldehyde in complex matrices like water and soil. hud.ac.ukrsc.orgresearchgate.nethpst.cz
Validation protocols, such as those outlined by the Water Research Centre NS30, are often employed to assess the performance of analytical methods for water quality monitoring. researchgate.net These protocols involve a series of tests to evaluate the precision and accuracy of the analysis across a range of concentrations and over an extended period. researchgate.net In the validation of an on-line LC-MS/MS method for metaldehyde in surface water, this compound was used as an internal standard. researchgate.net The validation data demonstrated low limits of quantification (4 ng/L for tap water and 20 ng/L for river water) and high recoveries (>97%). port.ac.ukresearchgate.net
Similarly, for GC-MS/MS methods, full method validation is performed to establish the analytical quality control. hpst.cz For a direct aqueous injection LC-MS/MS method, a full validation was conducted according to the NS30 manual, which involved testing various water types spiked with a standard concentration. hpst.cz The use of this compound as an internal standard resulted in excellent recoveries for metaldehyde, ranging from 96.08% to 98.08% across different water matrices. hpst.cz
In the development of methods for analyzing metaldehyde in soil, this compound is also invaluable. A study on the quantification of metaldehyde in soil extracts by LC-MS highlighted the challenges of matrix suppression. nih.govresearchgate.net The method was optimized by using a different analytical column and adjusting the mobile phase gradient to overcome these matrix effects, avoiding the need for extensive clean-up procedures. nih.govresearchgate.net The use of an isotopically labeled internal standard like this compound is a key strategy to mitigate such matrix effects and ensure accurate quantification.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
High-Resolution Mass Spectrometry (HRAM) for Trace Analysis
High-resolution mass spectrometry (HRAM) offers significant advantages for the trace analysis of metaldehyde, providing high sensitivity and selectivity. HRAM instruments can distinguish between ions with very similar mass-to-charge ratios, which is crucial for the unambiguous identification of analytes in complex samples. nih.gov
In the context of metaldehyde analysis, HRAM can be used to accurately determine the mass of precursor and product ions, confirming the identity of the analyte. For instance, in a study using paper spray mass spectrometry, the sodiated molecular ion of this compound was observed at m/z 215, and its fragmentation was studied using tandem mass spectrometry to confirm its structure. nih.gov The ability to perform multi-stage MS/MS/MS experiments further enhances the confidence in the identification of fragment ions. nih.gov
HRAM has been successfully applied in various fields, such as the analysis of carbonyl compounds in saliva, where it enabled the development of a screening and classification methodology with detection limits in the high-attomole range. nih.gov While specific studies focusing solely on this compound and HRAM are limited, the principles and benefits of HRAM are directly applicable to the trace analysis of metaldehyde, particularly when coupled with the use of a deuterated internal standard for accurate quantification.
Sample Preparation Strategies for Complex Matrices Employing this compound
Effective sample preparation is a critical step in the analytical workflow for the determination of metaldehyde in complex matrices such as water, soil, and biological tissues. The choice of extraction and cleanup techniques is crucial for removing interfering substances and concentrating the analyte to levels suitable for instrumental analysis. This compound is added to the sample at the beginning of the preparation process to account for any analyte losses that may occur during these steps.
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of metaldehyde from aqueous samples. uitm.edu.my The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.
Several studies have utilized SPE for the analysis of metaldehyde in water. uitm.edu.my In one method, a Biotage ENV cartridge was conditioned with dichloromethane, methanol (B129727), and HPLC grade water. gcms.cz After loading the sample, the cartridge was dried, and metaldehyde was eluted with dichloromethane. gcms.cz Another study used a C18 cartridge to purify water samples, followed by elution with a mixture of methanol and water. uitm.edu.my In the analysis of various foodstuffs, an LC-NH2/Envi-carb SPE cartridge was used for cleanup after extraction with an acetone-methylene mixture. spkx.net.cn
The use of this compound as an internal standard in these methods is essential for correcting for variations in extraction efficiency and ensuring accurate quantification. uitm.edu.my
Table 3: Overview of Solid-Phase Extraction (SPE) Methods for Metaldehyde Analysis
| Sample Matrix | SPE Sorbent | Conditioning Solvents | Elution Solvent | Internal Standard | Analytical Method | Source |
| Water | Biotage ENV | Dichloromethane, Methanol, HPLC Grade Water | Dichloromethane | This compound | GC/MS | gcms.cz |
| Water | C18 | - | Methanol/Water (85:15 v/v) | - | UPLC-MS-MS | uitm.edu.my |
| Foodstuffs (Rice, Soybean, etc.) | LC-NH2/Envi-carb | - | - | - | GC-MS | spkx.net.cn |
| Water | Styrene-divinylbenzene | Methanol, Distilled Water | - | This compound | GC-MS | uitm.edu.my |
Liquid-Liquid Extraction (LLE) Approaches
Liquid-liquid extraction (LLE) is another common technique for the isolation of metaldehyde from various sample matrices. port.ac.ukresearchgate.net This method is based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. nih.gov
In a method for the determination of metaldehyde in animal whole blood and serum, LLE with chloroform (B151607) was used for extraction prior to GC-MS analysis. nih.gov Another study describes a method for measuring metaldehyde in surface water where, although the primary technique was on-line enrichment, the principle of partitioning between liquid phases is fundamental to the extraction process. port.ac.ukresearchgate.net A study on the determination of organic acids in human urine demonstrated the effectiveness of LLE in reducing matrix interference and improving labeling efficiency for subsequent analysis. nih.gov
The addition of this compound at the beginning of the LLE procedure allows for the correction of any analyte loss during the extraction and phase separation steps, thereby ensuring the accuracy of the final result.
Headspace Analysis for Volatile Metabolites
Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of volatile organic compounds (VOCs) in various matrices. In the context of metaldehyde studies, this method is particularly crucial for the quantification of its volatile metabolites, such as acetaldehyde (B116499). The use of a stable isotope-labeled internal standard is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. While this compound is primarily employed as an internal standard for the analysis of the parent compound, the principles of its application extend to the analysis of its metabolites, or a more structurally similar deuterated standard like acetaldehyde-d4 (B137916) is used.
Research has led to the development of sensitive methods for the quantitation of the volatile metaldehyde metabolite acetaldehyde in biological samples using headspace analysis combined with tandem quadrupole mass spectrometry (GC/MS/MS). researchgate.netnih.gov This approach is critical in toxicological studies to understand the metabolic fate of metaldehyde.
The general workflow involves placing a sample (e.g., serum, water) into a sealed headspace vial. The vial is then heated to a specific temperature for a set amount of time, allowing volatile compounds to partition from the sample matrix into the gas phase (headspace). A portion of this headspace gas is then automatically injected into the GC-MS system for separation and detection.
For quantitative analysis, a known amount of a deuterated internal standard is added to the sample before the headspace extraction. In the analysis of metaldehyde's primary volatile metabolite, acetaldehyde, a deuterated analog such as acetaldehyde-d4 is often the ideal internal standard. emu.eenih.govmdpi.com However, the use of a deuterated version of the parent compound, like this compound, can also be considered in broader analytical methods designed to quantify both the parent compound and its metabolites, though with potentially greater measurement uncertainty for the metabolite.
A study on the analysis of metaldehyde and its metabolite acetaldehyde in canine serum utilized a headspace GC/MS/MS method for acetaldehyde quantification. nih.gov The method demonstrated high sensitivity and was applied to assess the efficacy of dialysis treatments in poisoned animals. nih.gov
The following tables summarize typical instrument parameters and validation data for the headspace analysis of volatile metabolites like acetaldehyde, based on published research findings.
Table 1: Example of Headspace GC/MS/MS Parameters for Acetaldehyde Analysis
| Parameter | Setting |
|---|---|
| Headspace Autosampler | |
| Incubation Temperature | 70 °C |
| Incubation Time | 25 min |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless |
| Inlet Temperature | 220 °C |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Oven Program | Initial 50°C, ramped to 200°C |
| Carrier Gas | Helium |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
This table presents a compilation of typical parameters and does not represent a single specific study but rather a generalized example based on available literature. nih.govnih.govepa.govmdpi.com
Table 2: Method Validation Data for Acetaldehyde Quantification by Headspace GC/MS/MS
| Parameter | Result |
|---|---|
| Limit of Quantitation (LOQ) | 0.39 µg/mL |
| Linearity Range | 1 - 1000 µg/mL |
| Intraday Precision (RSD%) | < 15% |
| Interday Precision (RSD%) | < 15% |
| Accuracy/Recovery | 93 - 102% |
Data derived from a study on the analysis of acetaldehyde in serum. researchgate.netnih.gov
The research findings underscore the suitability of headspace GC-MS for the sensitive and accurate quantification of volatile metabolites of metaldehyde. The inclusion of a deuterated internal standard is a critical component of the methodology, ensuring the reliability of the data by compensating for analytical variability. researchgate.netnih.gov
Environmental Fate and Transport Research with Metaldehyde D16 As a Tracer
Elucidation of Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For metaldehyde (B535048), this includes hydrolysis, photolysis, and thermal degradation. The use of Metaldehyde-d16 as a tracer is critical for accurately measuring the rate and extent of these processes.
Hydrolysis Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. Studies have shown that metaldehyde is generally stable and less susceptible to abiotic hydrolysis under typical environmental conditions. uitm.edu.my However, it can undergo hydrolysis into its monomer, acetaldehyde (B116499), in the presence of acid. open.ac.uk In research investigating these mechanisms, this compound is added to samples as an internal standard before analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure precise measurement of the parent compound's concentration over time. rsc.orguitm.edu.my
Photolysis Processes
Photolysis is the decomposition of molecules by light. Research indicates that metaldehyde is not significantly affected by photolysis from sunlight. uitm.edu.my Advanced oxidation processes, such as using UV light in combination with hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), have been shown to effectively degrade metaldehyde in laboratory settings. researchgate.net In these studies, this compound is employed to verify the efficiency of the analytical extraction and quantification process, confirming that the observed degradation is due to the treatment and not analytical error. open.ac.uk
Thermal Degradation Studies
Temperature can influence the stability and degradation of metaldehyde. Depolymerization of metaldehyde into acetaldehyde is known to start at 80°C. nih.gov Research has been conducted to understand the potential for thermal regeneration of adsorptive media used in water treatment. In one study, the thermal degradation of metaldehyde in ultrapure water was observed over 24 hours at various temperatures. The use of this compound in the analysis ensured the accuracy of the measured degradation rates. rsc.org
Table 1: Thermal Degradation of Metaldehyde in Ultrapure Water over 24 Hours
| Temperature (°C) | Metaldehyde Removal (%) |
|---|---|
| 20 | Negligible |
| 40 | Negligible |
| 60 | 45% |
| 85 | 65% |
Data sourced from a study on metaldehyde removal by adsorption onto filtration media. rsc.org
Investigation of Biotransformation Processes
Biotransformation, or the modification of a substance by living organisms, is the primary way metaldehyde is removed from the environment. cranfield.ac.uk this compound is a key tool in laboratory studies designed to quantify the rates and mechanisms of these microbial processes accurately. open.ac.uk
Microbial Degradation Mechanisms in Aquatic and Terrestrial Systems
Biodegradation by microorganisms is the most significant pathway for metaldehyde's removal from soil and water. uitm.edu.my The half-life of metaldehyde can vary dramatically, from a few days to thousands, depending on environmental conditions such as soil type, moisture, and temperature. ucanr.edunih.gov Studies using ¹⁴C-labeled metaldehyde have shown that mineralization (the complete breakdown to CO₂ and water) is common across diverse soil types. nih.gov In many of these biodegradation experiments, this compound is used as an analytical surrogate to confirm the concentrations of the parent compound being measured by techniques like LC-MS/MS. rsc.org
The process involves the breakdown of metaldehyde into acetaldehyde, which is then further metabolized by microorganisms. ucanr.edu The presence of an active biofilm has been shown to improve the adsorption and degradation of metaldehyde on sand media. researchgate.net Research has demonstrated that continuous exposure can enhance the degradation rate by supporting the growth of slow-growing microorganisms or the production of necessary enzymes. open.ac.uk
A critical area of research has been the isolation and identification of specific microorganisms capable of breaking down metaldehyde. This is the first step toward developing bioremediation strategies for contaminated water and soil. researchgate.net
Researchers have successfully isolated bacteria from soil that can use metaldehyde as their sole source of carbon and energy. researchgate.net Two such distinct bacterial isolates were identified and characterized. researchgate.netnih.gov The analytical methods used to confirm the degradation of metaldehyde by these isolates would typically employ this compound as an internal standard to ensure the quantitative data is accurate. uitm.edu.my
Table 2: Characterization of Isolated Metaldehyde-Degrading Bacteria
| Characteristic | Isolate 1 | Isolate 2 |
|---|---|---|
| Genus | Acinetobacter | Variovorax |
| Strain Designation | E1 | E3 |
| Degradation Capability | Degrades metaldehyde to < 1 nM | Degrades metaldehyde, but more slowly than Acinetobacter E1 |
| Growth | Grows prototrophically using metaldehyde as the sole carbon source | Grows prototrophically using metaldehyde as the sole carbon source |
Data sourced from a 2017 study on the isolation of metaldehyde-degrading bacteria from domestic soils. researchgate.netnih.goved.ac.uk
The work demonstrated that Acinetobacter E1 was particularly efficient at degradation. researchgate.net This research opens the door to potential bioremediation applications, such as bioaugmentation of water filters, to address metaldehyde pollution. cranfield.ac.uked.ac.uk
Microbial Community Analysis and Degradation Potential
The microbial breakdown of metaldehyde is a key factor in its environmental persistence. Studies have shown that the degradation of metaldehyde is primarily a biological process, with soil microbes playing a significant role. nih.gov The potential for metaldehyde to be a carbon and energy source for microbial growth suggests that certain microbial communities can actively degrade it. nih.gov
Research has focused on identifying and isolating microbes capable of degrading metaldehyde. For instance, two bacterial isolates, Acinetobacter E1 and Variovorax E3, have been shown to use metaldehyde as their sole carbon and energy source. nih.gov The degradation activity of these microbes can be enhanced through acclimation, where prior exposure to metaldehyde leads to a more efficient breakdown. open.ac.uk In one study, acclimated sand filters demonstrated a 40% increase in metaldehyde removal compared to non-acclimated ones. open.ac.uk
The composition of the microbial community significantly influences the degradation potential. Molecular techniques have revealed that known metaldehyde degraders can be rare in some soil communities, suggesting that other, yet-to-be-identified organisms may also contribute to its degradation. ncl.ac.uk The presence of a biofilm can also enhance degradation, not only by providing a habitat for degrading microbes but also through biosorption mechanisms. researchgate.netcore.ac.uk
The rate of microbial degradation can vary significantly depending on environmental conditions. Aerobic conditions generally favor faster degradation compared to anaerobic conditions. ncl.ac.ukuitm.edu.my For example, under aerobic conditions in laboratory incubations, metaldehyde showed a 50.2-77.7% loss after 22-60 days, whereas in anaerobic soil, the loss was only 9.7% after 45 days. ncl.ac.uk
Table 1: Microbial Degradation of Metaldehyde
Transformation Product Identification and Tracing
The primary transformation product of metaldehyde is acetaldehyde. ncl.ac.ukcranfield.ac.uk This has been confirmed in studies observing metaldehyde degradation under various conditions. For instance, in dark aerobic natural sediment water systems, acetaldehyde was identified as the major metabolite. ncl.ac.uk The formation of acetaldehyde is a critical step in the biodegradation pathway, as it can be a precursor to acetyl-CoA, a central molecule in many metabolic processes. open.ac.ukcranfield.ac.uk
This compound is instrumental in tracing the transformation of metaldehyde. By using the deuterated form, researchers can track the formation of deuterated acetaldehyde and subsequent breakdown products, distinguishing them from naturally occurring acetaldehyde. This allows for a more precise understanding of the degradation pathways and kinetics. This compound has been used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify metaldehyde and its transformation products in environmental samples. open.ac.ukresearchgate.netcranfield.ac.uk
Table 2: Metaldehyde Transformation Products
Assessment of Environmental Mobility and Distribution
The movement of metaldehyde through the environment is influenced by its physical and chemical properties, as well as the characteristics of the surrounding media.
Adsorption and Desorption Dynamics in Environmental Media
Metaldehyde is known to be mobile in soil. ncl.ac.uk Its adsorption to soil particles is relatively low, which contributes to its potential to leach into groundwater. The adsorption and desorption dynamics are influenced by the organic carbon content of the soil and the presence of biofilms. researchgate.netcore.ac.uk
Studies have used the Freundlich isotherm to describe the equilibrium concentrations of metaldehyde on various media. researchgate.netcore.ac.uk For example, activated carbon and sand with an active biofilm have shown varying capacities to adsorb metaldehyde, with Freundlich constants (kf) ranging from 0.006 to 0.3 (mg g⁻¹)(L mg⁻¹)1/n. researchgate.netcore.ac.uk The presence of an active biofilm has been found to improve the adsorption of metaldehyde by sand media, likely due to additional biosorption mechanisms and a greater surface area. researchgate.netcore.ac.uk
Desorption studies are crucial for understanding the release of metaldehyde from soil and sediment particles back into the water phase, which affects its bioavailability and transport. The desorption process can be influenced by factors such as pH and salinity. mdpi.com
Table 3: Adsorption of Metaldehyde on Different Media
Leaching and Dissipation Studies in Soils and Sediments
Given its mobility, metaldehyde has the potential to leach from the soil surface to groundwater. Leaching studies using soil columns and lysimeters are essential for quantifying this risk. ncl.ac.uk Research has shown that metaldehyde can be detected in leachate and soil for extended periods, suggesting its persistence can be greater than initially predicted by some regulatory assessments. ncl.ac.uk
The rate of dissipation, often expressed as a half-life (DT50), varies widely depending on soil type and conditions. ncl.ac.uk For instance, one study reported DT50 values ranging from 3.6 to 4150 days, highlighting the potential for metaldehyde to persist under certain conditions, such as high soil moisture. ncl.ac.uk Another study found that clay soils leached more metaldehyde than loam soils under relatively dry conditions. le.ac.uk
The formulation of the metaldehyde product can also affect its dissipation. One study found that the degradation of metaldehyde within pellets took slightly longer than that of laboratory-grade metaldehyde. ncl.ac.uk
Transport Modeling and Field-Scale Validation
Transport models are valuable tools for predicting the movement of metaldehyde at a catchment scale. Models like the Soil and Water Assessment Tool (SWAT) have been used to simulate the transport of dissolved and adsorbed metaldehyde via surface runoff and other hydrological processes. researchgate.net These models integrate data on land use, soil type, and weather to predict metaldehyde concentrations in rivers and other water bodies. researchgate.net
Field-scale validation is crucial for ensuring the accuracy of these models. This involves comparing model predictions with real-world monitoring data. For example, a study using the SWAT model was calibrated and validated using flow and metaldehyde concentration data from a river catchment, achieving a satisfactory level of accuracy. researchgate.net
Conceptual models of metaldehyde transport have been developed based on field data, including measurements of metaldehyde in surface water, drain runoff, and precipitation. uea.ac.uk These models help to identify the key drivers, pathways, and sources of metaldehyde pollution in a specific area. Field studies have shown that metaldehyde fluxes are primarily controlled by streamflow and precipitation. uea.ac.uk
Table 4: Compound Names
Metabolic Pathway Investigations Utilizing Metaldehyde D16
In Vitro Biotransformation Studies in Non-Human Biological Systems
In vitro studies are fundamental to isolating and understanding the specific biochemical reactions that a compound undergoes. By using non-human biological systems, such as microbial cultures or isolated enzyme preparations, researchers can elucidate metabolic pathways without the complexities of a whole organism.
The primary metabolic pathway for metaldehyde (B535048) involves its breakdown into acetaldehyde (B116499). open.ac.ukucanr.edu In various non-human biological systems, this conversion is the key initial step. Studies on microbial consortia have shown that microorganisms capable of degrading metaldehyde utilize it as a primary carbon source. open.ac.uk The degradation process is believed to be enzymatic, where specific enzymes catalyze the depolymerization of the cyclic tetramer structure of metaldehyde.
Acetaldehyde, the resulting metabolite, is a precursor to acetyl-CoA, a central molecule in numerous high-energy metabolic pathways. open.ac.uk This suggests that once the initial enzymatic breakdown of metaldehyde occurs, the resulting acetaldehyde can be readily assimilated into the primary metabolism of the organism, such as bacteria in soil or water treatment systems. open.ac.uk The efficiency of this enzymatic degradation can be influenced by environmental factors and the acclimation of the microbial populations. open.ac.uk The process involves the selective enrichment of microorganisms that possess the necessary enzymatic machinery to initiate the breakdown of the metaldehyde molecule. open.ac.uk
The use of Metaldehyde-d16 is indispensable for the accurate identification and quantification of its metabolites. smolecule.com Isotopic tracing with stable, heavy isotopes like deuterium (B1214612) is a powerful technique in metabolomics. jfda-online.comnih.gov When this compound is introduced into a biological system, it follows the same metabolic routes as unlabeled metaldehyde. However, the resulting metabolites will retain the deuterium labels, giving them a distinct, higher mass-to-charge ratio (m/z) in mass spectrometry analysis. researchgate.net
This mass difference allows for the unambiguous identification of metaldehyde-derived metabolites against a complex background of endogenous molecules. biorxiv.org For instance, mass spectrometry can distinguish the sodiated molecular ion of this compound ([M+Na]⁺) at m/z 215 from that of unlabeled metaldehyde at m/z 199. researchgate.net This clear separation prevents false positives and allows for precise quantification.
This compound is frequently employed as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). open.ac.uk By adding a known quantity of this compound to a sample, any variations in sample preparation or instrument response can be corrected, leading to highly accurate measurements of the unlabeled metaldehyde.
Table 1: Mass Spectrometric Data for Metaldehyde and this compound
| Compound | Molecular Weight (MW) | Ion Adduct | Observed m/z |
|---|---|---|---|
| Metaldehyde | 176 | [M+Na]⁺ | 199 |
| This compound | 192 | [M+Na]⁺ | 215 |
Data sourced from mass spectrometric analysis. researchgate.net
Enzyme-Mediated Pathway Elucidation
Comparative Metabolic Profiling in Model Organisms (e.g., Slugs, Snails, Plants)
Understanding how different organisms metabolize metaldehyde is key to understanding its specificity and environmental impact.
In target organisms like slugs and snails , the metabolic action of metaldehyde is uniquely destructive. Detailed studies have shown that its primary effect is the irreversible destruction of mucus-producing cells (mucocytes). ucanr.edu This rapid action disrupts the fundamental physiology of molluscs, which is critically dependent on mucus for movement, feeding, and protection. ucanr.edu The breakdown of metaldehyde to acetaldehyde is the presumed biochemical mechanism, with the resulting metabolite exerting this cytotoxic effect on the mucocytes. ucanr.edu
In plants , the metabolic profile is quite different. Plants possess a vast and versatile array of enzymes to metabolize foreign compounds (xenobiotics). nih.govfrontiersin.org It is understood that plants can degrade metaldehyde. The primary metabolite is acetaldehyde, a compound that is also a natural intermediate in the respiration of higher plants and can be found in trace amounts in fruits. epa.gov Plant enzymes, such as those from the cytochrome P450 superfamily, are known to be involved in breaking down external chemicals. The plant would likely depolymerize metaldehyde into acetaldehyde, which could then enter the plant's central carbon metabolism. open.ac.uknih.gov The ability of plants to metabolize metaldehyde into a common endogenous compound is a key area of research. nih.gov
Table 2: Comparative Metabolic Effects of Metaldehyde in Model Organisms
| Organism Type | Primary Metabolic Effect/Pathway | Key Metabolite | Cellular Impact |
|---|---|---|---|
| Slugs/Snails | Depolymerization and cytotoxicity | Acetaldehyde | Irreversible destruction of mucocytes. ucanr.edu |
| Plants | Xenobiotic degradation | Acetaldehyde | Metabolite can be integrated into primary metabolic pathways. epa.govnih.gov |
Mechanistic Studies and Reaction Kinetics with Metaldehyde D16
Application in Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step. libretexts.org It compares the reaction rates of molecules containing heavier isotopes to those with lighter isotopes at a specific atomic position. gmu.eduias.ac.in In the context of Metaldehyde-d16, replacing hydrogen with deuterium (B1214612) atoms leads to a measurable change in reaction rates, providing insights into bond-breaking and bond-forming steps during a reaction. gmu.edu
The primary KIE arises when the bond to the isotopically substituted atom is broken in the rate-determining step. ias.ac.in For instance, in the degradation of metaldehyde (B535048), the cleavage of carbon-hydrogen bonds is often a critical step. By using this compound, researchers can quantify the KIE (kH/kD) to understand the transition state of the reaction. ias.ac.in A normal KIE (kH/kD > 1) suggests that the C-H bond is weakened or broken in the transition state, as the C-D bond is stronger and requires more energy to break. ias.ac.in Conversely, an inverse KIE (kH/kD < 1) can indicate a change in hybridization or other geometric factors at the transition state. gmu.edu
Table 1: Theoretical Kinetic Isotope Effects in Chemical Reactions This table presents theoretical KIE values and their general interpretations in the context of mechanistic studies. Specific experimental values for this compound would depend on the particular reaction being investigated.
| kH/kD Value | Type of KIE | General Interpretation |
|---|---|---|
| > 1 | Normal | C-H bond breaking is part of the rate-determining step. ias.ac.in |
| ≈ 1 | No significant effect | C-H bond is not involved in the rate-determining step. gmu.edu |
| < 1 | Inverse | Increase in bonding stiffness at the transition state or a pre-equilibrium step. gmu.edu |
Reaction Pathway Elucidation through Isotopic Labeling
Isotopic labeling is a fundamental technique used to trace the journey of atoms through a chemical reaction. numberanalytics.comwikipedia.org By substituting specific atoms with their isotopes, scientists can track their positions in the products, thereby mapping the reaction pathway. wikipedia.org this compound serves this purpose by allowing researchers to follow the deuterium atoms throughout the degradation process of metaldehyde.
The degradation of metaldehyde is known to proceed through hydrolysis to acetaldehyde (B116499), which is then oxidized to acetic acid and ultimately mineralized to carbon dioxide and water. uitm.edu.myucanr.edu The use of this compound can confirm this pathway by detecting the presence of deuterated intermediates and final products. For example, the identification of deuterated acetaldehyde ([CD3CHO]n) would provide direct evidence for the initial hydrolysis step.
In a predicted degradation pathway, an enzyme, MahX, oxygenates metaldehyde, leading to ring cleavage and the formation of a hemiacetal intermediate. nih.gov This intermediate then breaks down into acetaldehyde. nih.gov Isotopic labeling with this compound would be crucial in verifying this proposed mechanism by tracking the deuterium labels from the initial ring structure to the resulting acetaldehyde molecules.
Table 2: Application of this compound in Pathway Elucidation This table illustrates how this compound can be used to verify steps in a proposed degradation pathway.
| Reaction Step | Expected Labeled Product | Significance of Observation |
|---|---|---|
| Initial Hydrolysis/Oxygenation | Deuterated Acetaldehyde | Confirms the initial breakdown of the tetramer ring structure. nih.gov |
| Oxidation of Intermediate | Deuterated Acetic Acid | Verifies the subsequent oxidation step in the degradation pathway. uitm.edu.myucanr.edu |
| Mineralization | Labeled Water (D2O) | Indicates complete breakdown of the organic structure. uitm.edu.myucanr.edu |
Investigation of In-situ Chemical Transformation Processes (e.g., in landfill leachate research)
The presence of metaldehyde in the vicinity of landfill sites has raised questions about its potential for in-situ synthesis or transformation within the landfill environment. core.ac.uk Landfill leachate, a complex mixture of dissolved organic and inorganic compounds, provides a unique chemical environment where such reactions could potentially occur. core.ac.ukresearchgate.net
Research has explored whether the necessary precursors, such as acetaldehyde, and catalytic conditions exist in landfill leachate for the formation of metaldehyde. core.ac.uk While lab-based experiments have suggested that in-situ synthesis is unlikely under simulated environmental conditions, the use of isotopically labeled compounds like this compound could be pivotal in definitively tracking transformation processes. core.ac.uk For instance, introducing this compound into a landfill leachate microcosm would allow researchers to monitor its stability and identify any deuterated transformation products, providing clear evidence of in-situ reactions.
Furthermore, studies on landfill leachate treatment have investigated various methods to remove contaminants. jree.ir Thermochemical treatment, for example, has shown high efficiency in reducing chemical oxygen demand (COD) and other pollutants. jree.ir this compound could be used as a tracer in such studies to determine the effectiveness of the treatment process specifically on metaldehyde and to understand the chemical changes it undergoes.
Table 3: Potential Use of this compound in Landfill Leachate Studies This table outlines how this compound could be applied to answer key research questions in the context of landfill leachate.
| Research Question | Application of this compound | Expected Outcome |
|---|---|---|
| Does metaldehyde transform in landfill leachate? | Spike leachate with this compound and monitor its concentration and the formation of labeled products over time. | Quantify the stability of metaldehyde and identify any degradation or transformation pathways specific to the leachate environment. |
| How effective are treatment processes at removing metaldehyde? | Use this compound as an internal standard during the analysis of treated leachate samples. cranfield.ac.uk | Accurately determine the removal efficiency of the treatment method for metaldehyde. |
Future Directions and Emerging Research Frontiers
Development of Novel Isotopic Labeling Strategies
The utility of isotopically labeled compounds in environmental and metabolic research is well-established. For pesticides, the development of novel labeling strategies is crucial for accurately identifying metabolites and understanding degradation pathways. wayne.edu
Future research aims to move beyond using Metaldehyde-d16 solely as an internal standard towards more sophisticated tracing applications. One emerging area is the development of late-stage isotopic labeling techniques. acs.org These methods allow for the introduction of isotopes like deuterium (B1214612) or carbon-14 (B1195169) into a molecule at a later point in the synthesis, which can reduce costs and the generation of radioactive waste. acs.org Another advanced approach is carbon isotopic exchange (CIE), which involves replacing a non-labeled functional group with its radiolabeled version directly on the final compound. acs.org
A particularly powerful strategy combines high-specific activity radiolabeling (e.g., with Carbon-14) and high-resolution mass spectrometry (HRMS). wayne.eduresearchgate.net This combination has proven effective for profiling unknown metabolites of novel pesticides in complex matrices like crops. wayne.eduresearchgate.net By creating unique isotopic ion pairs in mass spectra, this method helps to eliminate matrix interference and improve the accuracy of metabolite identification. wayne.edu While this compound is a stable isotope-labeled compound, similar principles apply. The distinct mass shift provided by its 16 deuterium atoms allows for clear differentiation from the parent compound and endogenous matrix components during analysis.
Future strategies could focus on synthesizing Metaldehyde (B535048) with multiple types of isotopic labels (e.g., deuterium and Carbon-13) to conduct more complex multi-isotope tracing experiments. Such approaches, part of a field known as compound-specific isotope analysis (CSIA), can provide greater certainty in determining the origin and transformation mechanisms of pollutants in the environment. mdpi.com
Integration of this compound Tracing with Advanced Omics Technologies
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within an organism in response to a specific stimulus. uninet.eduhumanspecificresearch.org The integration of this compound tracing with these advanced analytical platforms represents a significant frontier in understanding the biological impact of metaldehyde exposure.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a particularly relevant field. humanspecificresearch.org By using this compound as a tracer, researchers can follow the metabolic fate of metaldehyde within an organism. This allows for the unambiguous identification of metabolic products directly derived from the parent compound, distinguishing them from the organism's natural metabolome. This is crucial for elucidating the specific metabolic pathways involved in its detoxification or bioactivation.
The development of single-cell multi-omics technologies offers even greater resolution, allowing for the analysis of gene expression (transcriptomics) and protein levels (proteomics) within individual cells. nih.gov Integrating this compound tracing with single-cell approaches could reveal cellular heterogeneity in response to the pesticide. For example, it could identify specific cell populations that are more susceptible to metaldehyde-induced stress or that are primarily responsible for its metabolism. This level of detail is critical for developing a mechanistic understanding of its effects.
The table below outlines potential applications of integrating this compound with various omics technologies.
| Omics Technology | Potential Application with this compound Tracing | Research Goal |
| Metabolomics | Tracing the biotransformation of metaldehyde in target and non-target organisms. | Identify novel metabolites and elucidate detoxification pathways. |
| Proteomics | Quantifying changes in protein expression in response to metaldehyde exposure, with d16-labeled peptides as standards. | Identify proteins and pathways affected by metaldehyde (e.g., stress response, metabolic enzymes). |
| Transcriptomics | Correlating cellular uptake/metabolism of metaldehyde (traced by d16) with changes in gene expression at a single-cell level. | Understand the genetic regulatory networks that respond to metaldehyde exposure. |
| Lipidomics | Investigating the impact of metaldehyde on cellular lipid profiles, using d16 as a tracer to follow its distribution in lipid membranes. | Determine how metaldehyde interacts with and perturbs cellular membranes and lipid signaling. |
Computational Chemistry and Modeling for Predictive Environmental and Metabolic Fates
Computational chemistry and environmental fate models are indispensable tools for predicting the behavior, transport, and persistence of chemicals in the environment. uninsubria.itresearchgate.net These models perform mass balance calculations for various environmental compartments, including air, water, soil, and vegetation, to forecast contamination levels. uninsubria.it
The integration of experimental data from this compound tracer studies can significantly enhance the accuracy and predictive power of these models. For instance, environmental fate models often rely on input parameters like partition coefficients (e.g., Kow) and degradation rate constants, which can have high uncertainty. mdpi.com By using this compound to experimentally determine precise degradation rates and transformation products in different environmental matrices (soil, water), more robust and reliable parameters can be fed into the models.
Computational chemistry methods, such as quantum mechanics calculations, can model molecular interactions. scispace.com These have been used to investigate the interaction energies between metaldehyde and surface groups on activated carbon, helping to understand its adsorption behavior during water treatment. researchgate.netucl.ac.uk Future research could use these computational approaches to model the metabolic fate of this compound. By simulating enzymatic reactions, it may be possible to predict likely metabolites and understand the mechanisms of biotransformation. These theoretical predictions can then be validated experimentally using this compound as a tracer in biological systems.
The table below summarizes key parameters in environmental fate models that can be refined using data from this compound studies.
| Model Parameter | Description | How this compound Can Refine It |
| Degradation Rate Constants (k) | The rate at which a chemical breaks down in a specific medium (e.g., water, soil). | Precise measurement of metaldehyde disappearance and transformation product formation over time under controlled conditions. |
| Volatilization Rate Constant (kvol) | The rate at which a chemical partitions from a liquid (e.g., surface water) to the gas phase (atmosphere). acs.org | Experimental determination of the partitioning behavior of metaldehyde between water and air, where d16 is used for accurate quantification. |
| Biotransformation Pathways | The sequence of metabolic reactions a chemical undergoes in an organism. | Unambiguous identification of metabolites in tracer experiments, providing a clear map of metabolic pathways. |
| Adsorption/Desorption Coefficients | Quantify the partitioning of a chemical between the solid phase (e.g., soil, sediment) and the liquid phase (water). | Laboratory batch or column experiments using d16-spiked solutions to accurately measure partitioning to various solid media. |
Standardization and Interlaboratory Calibration using this compound Reference Materials
The reliability and comparability of analytical data across different laboratories are fundamental to environmental monitoring and regulatory science. This compound plays a crucial role in this process as a certified reference material (CRM). qmx.comlgcstandards.com CRMs are highly characterized materials used to ensure the accuracy and traceability of measurements. usgs.govnih.gov
This compound is widely used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cranfield.ac.ukresearchgate.net When analyzing a sample, a known amount of this compound is added. Because it is chemically identical to metaldehyde, it behaves similarly during sample extraction, cleanup, and analysis. However, its higher mass allows the mass spectrometer to distinguish it from the non-labeled metaldehyde. By comparing the signal of the analyte to the signal of the internal standard, analysts can correct for any loss of substance during sample preparation or for fluctuations in instrument response, leading to highly accurate quantification. mdpi.com
A major future direction is the expanded use of this compound in formal interlaboratory calibration studies and proficiency testing schemes. usgs.govunil.ch In such studies, identical samples fortified with both metaldehyde and this compound are sent to multiple laboratories. The results are then compared to a consensus value. This process helps to:
Assess and improve the proficiency of individual laboratories.
Validate and standardize analytical methods across the scientific community.
Ensure that data generated by different organizations are comparable and reliable for regulatory decisions. nih.govresearchgate.net
The availability of this compound as a high-purity, well-characterized CRM is essential for these efforts, providing a common anchor point for measurements worldwide. lgcstandards.comaccustandard.com
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Metaldehyde-d16, and how do isotopic purity and yield vary across methodologies?
- Methodological Answer : this compound is typically synthesized via deuteration of native metaldehyde using deuterated reagents (e.g., D₂O or deuterated acids). Key steps include:
- Isotopic Exchange : Reacting metaldehyde with excess deuterium oxide under controlled pH and temperature to maximize H→D substitution .
- Purification : Column chromatography or recrystallization to isolate the deuterated compound, followed by NMR (¹H/²H) and mass spectrometry to confirm isotopic purity (>98% d16) .
- Yield Optimization : Reaction time and stoichiometric ratios must be calibrated to minimize side products (e.g., partial deuteration).
Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer :
- GC-MS/MS : Ideal for trace-level detection due to high sensitivity and selectivity. Use deuterium-specific transitions to distinguish this compound from non-deuterated analogs .
- Isotopic Ratio MS (IRMS) : Quantifies deuterium incorporation efficiency and detects isotopic impurities .
- NMR Spectroscopy : ²H NMR confirms positional deuteration, while ¹³C NMR assesses structural integrity .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent isotopic exchange with ambient moisture .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its stability and reactivity compared to the native compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration reduces reaction rates (e.g., hydrolysis) due to stronger C-D bonds. Conduct comparative kinetic studies under identical conditions (pH, temperature) to quantify KIE .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) paired with LC-MS to monitor deuterium loss over time .
- Computational Modeling : DFT calculations to predict bond dissociation energies and isotopic substitution impacts .
Q. What experimental design considerations are critical when using this compound as an internal standard in environmental fate studies?
- Methodological Answer :
- Matrix Matching : Spike samples with this compound at concentrations proportional to expected analyte levels to correct for matrix effects .
- Extraction Efficiency : Validate recovery rates using deuterated vs. non-deuterated analogs in representative matrices (soil, water) .
- Cross-Contamination Controls : Separate handling areas for deuterated and non-deuterated compounds to avoid isotopic dilution .
Q. How can researchers resolve contradictions in data on this compound’s environmental persistence across studies?
- Methodological Answer :
- Meta-Analysis Framework :
| Factor | Consideration |
|---|---|
| Environmental Conditions | Compare degradation rates under standardized pH, temperature, and microbial activity . |
| Analytical Variability | Harmonize detection limits (e.g., GC-MS vs. LC-MS) and validate inter-lab reproducibility . |
| Deuterium Exchange | Monitor isotopic exchange with environmental water to correct for artifactual degradation . |
- Collaborative Replication : Multi-lab studies using shared reference materials to isolate methodological vs. environmental variability .
Q. What strategies ensure reproducibility in synthesizing and applying this compound across interdisciplinary studies?
- Methodological Answer :
- Protocol Standardization : Publish step-by-step synthesis and characterization workflows with raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Data Metadata : Use researcher-supplied tools (e.g., electronic lab notebooks) to document reaction conditions, purity checks, and storage logs .
- Interdisciplinary Training : Cross-validate methods with chemists, ecotoxicologists, and data scientists to align terminologies and analytical thresholds .
Methodological Best Practices
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like ChemSpider or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
